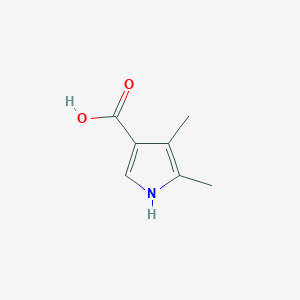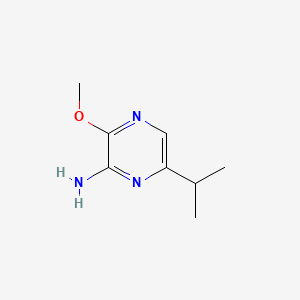![molecular formula C21H25ClN2O B13928107 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-2-phenyl-2,9-diazaspiro[45]decan-1-one;hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization.
Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include benzyl chloride and phenyl magnesium bromide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, phenyl magnesium bromide.
Major Products
Oxidation: Benzyl alcohol, benzoic acid.
Reduction: Benzylamine, phenylethylamine.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has been studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1). Inhibition of RIPK1 has shown therapeutic potential in treating inflammatory diseases and necroptosis . The compound has also been explored for its anti-necroptotic effects in cellular models .
Mechanism of Action
The compound exerts its effects by inhibiting the kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential in reducing inflammation and cell death in various diseases .
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar kinase inhibitory properties.
4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern, which provides distinct pharmacological properties. Its ability to inhibit RIPK1 with high potency makes it a valuable lead compound for further drug development .
Properties
Molecular Formula |
C21H25ClN2O |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H |
InChI Key |
UMFAODLQPLGNTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



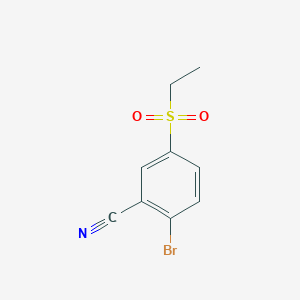
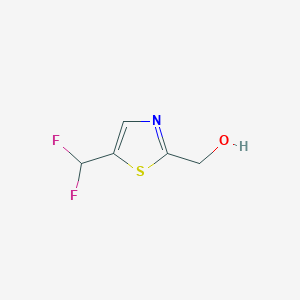
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
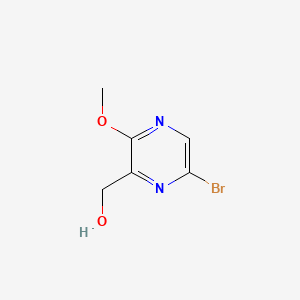

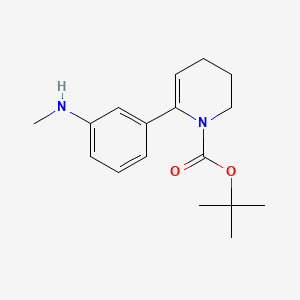
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)

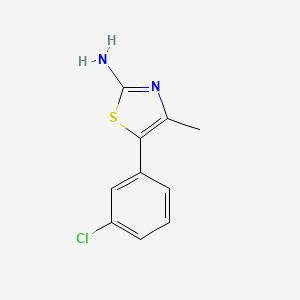
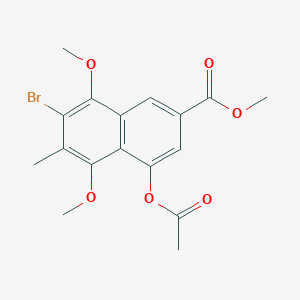
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
